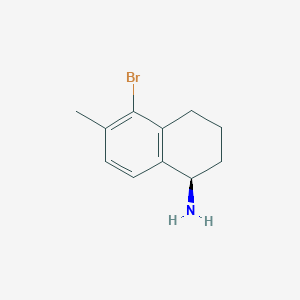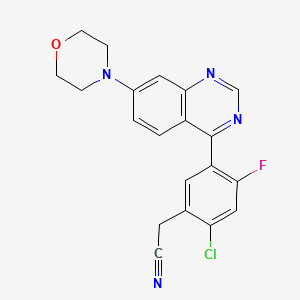![molecular formula C7H11NO2 B13035476 (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13035476.png)
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4S)-2-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure This compound is notable for its unique bicyclic framework, which imparts distinct chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and other advanced techniques could enhance the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure, potentially altering its reactivity.
Substitution: The nitrogen atom in the bicyclic framework can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can serve as a scaffold for designing bioactive molecules. Its bicyclic framework is often incorporated into drug candidates to enhance their stability and bioavailability.
Medicine
Medicinal chemistry applications include the development of pharmaceuticals that target specific biological pathways. The compound’s structure allows for the creation of molecules with high specificity and potency.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may modulate specific pathways by binding to active sites or altering the conformation of target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but contains an additional nitrogen atom.
7-oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in the bicyclic framework, offering different reactivity and applications.
Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid: This compound has a similar carbon skeleton but lacks the nitrogen atom, resulting in different chemical properties.
Uniqueness
The uniqueness of (1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid lies in its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. These features confer distinct reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(1R,4S)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)7-2-1-5(3-7)4-8-7/h5,8H,1-4H2,(H,9,10)/t5-,7+/m0/s1 |
Clé InChI |
HKUIKOCWQUWKQK-CAHLUQPWSA-N |
SMILES isomérique |
C1C[C@@]2(C[C@H]1CN2)C(=O)O |
SMILES canonique |
C1CC2(CC1CN2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



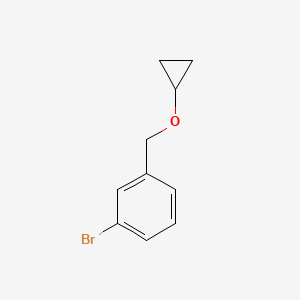
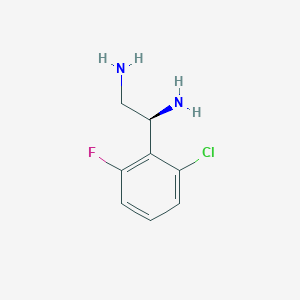
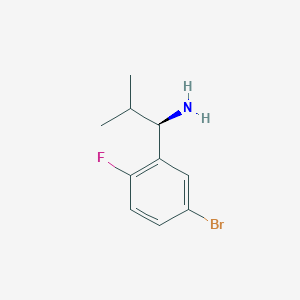
![(1R,4S,5S)-6,6-difluoro-4-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13035432.png)
![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)
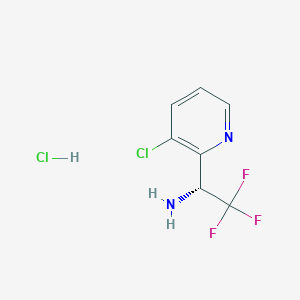
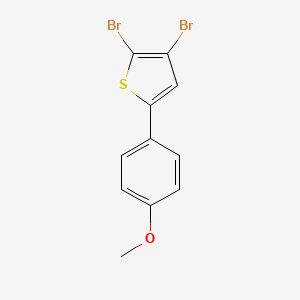


![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)
![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
